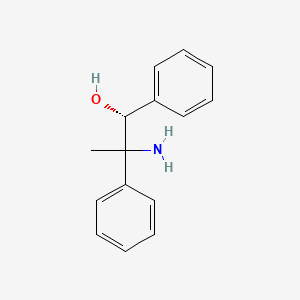(R)-2-Amino-1,2-diphenyl-1-propanol
CAS No.:
Cat. No.: VC17967468
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H17NO |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | (1R)-2-amino-1,2-diphenylpropan-1-ol |
| Standard InChI | InChI=1S/C15H17NO/c1-15(16,13-10-6-3-7-11-13)14(17)12-8-4-2-5-9-12/h2-11,14,17H,16H2,1H3/t14-,15?/m1/s1 |
| Standard InChI Key | ZGULRCHLTOMBNJ-GICMACPYSA-N |
| Isomeric SMILES | CC(C1=CC=CC=C1)([C@@H](C2=CC=CC=C2)O)N |
| Canonical SMILES | CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(R)-2-Amino-1,1-diphenyl-1-propanol (CAS 78603-93-7) has the molecular formula C₁₅H₁₇NO and a molecular weight of 227.3 g/mol . Its IUPAC name, (R)-2-amino-1,1-diphenylpropan-1-ol, reflects the presence of an amino group (-NH₂) at position 2, two phenyl groups (-C₆H₅) at position 1, and a hydroxyl group (-OH) at position 1 of the propanol backbone . The compound’s SMILES notation, CC@@HC(C1=CC=CC=C1)(C2=CC=CC=C2)O, confirms the (R)-configuration at the chiral center .
Stereochemical Features
The chiral center at carbon 2 governs the compound’s optical activity, with a specific rotation of [α]²⁰/D +90° (c = 1 in chloroform) . This enantiomeric purity is critical for applications requiring stereoselectivity, such as asymmetric catalysis or pharmaceutical intermediate synthesis.
Synthesis and Production Methods
Synthetic Routes
The synthesis of (R)-2-amino-1,1-diphenyl-1-propanol typically involves asymmetric reduction of the corresponding ketone precursor. A patented method for analogous compounds (e.g., 1-erythro-2-amino-1-phenyl-1-propanol) outlines a two-step process :
-
Oxime Formation: Reacting 1-phenyl-1-hydroxy-2-propanone with hydroxylamine hydrochloride in the presence of a base yields the oxime intermediate.
-
Catalytic Reduction: The oxime undergoes reduction using a nickel-aluminum (Ni-Al) catalyst under hydrogen gas to produce the amino alcohol .
For the 1,1-diphenyl variant, modifications to this protocol may include using chiral auxiliaries or enantioselective catalysts to enforce the (R)-configuration. Industrial-scale production often employs asymmetric hydrogenation with chiral rhodium or ruthenium complexes to achieve high enantiomeric excess (e.e.) .
Challenges in Synthesis
Key challenges include minimizing racemization during synthesis. The ketone precursor, 1,1-diphenyl-1-hydroxy-2-propanone, is highly sensitive to pH and temperature, necessitating strict control of reaction conditions . Additionally, purification steps must isolate the desired enantiomer from potential diastereomeric byproducts.
Physical and Chemical Properties
Physicochemical Data
Applications in Organic Synthesis
Chiral Building Block
(R)-2-Amino-1,1-diphenyl-1-propanol is classified as a chiral building block, integral to synthesizing enantiomerically pure pharmaceuticals . Its rigid structure and hydrogen-bonding capacity make it a valuable ligand in asymmetric catalysis, such as in the synthesis of β-amino alcohols or chiral auxiliaries.
| Hazard Code | Risk Statements | Safety Statements |
|---|---|---|
| Xi | 36/37/38 (Irritant) | 26-36 |
Industrial Relevance and Future Perspectives
The demand for enantiopure amino alcohols in pharmaceuticals drives industrial interest in scalable synthesis methods. Advances in continuous-flow chemistry and enzyme-mediated asymmetric reductions could enhance the cost-effectiveness and sustainability of producing (R)-2-amino-1,1-diphenyl-1-propanol . Additionally, its potential as a ligand in metal-organic frameworks (MOFs) warrants exploration for catalytic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume